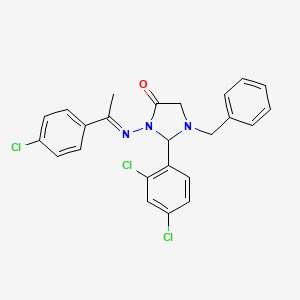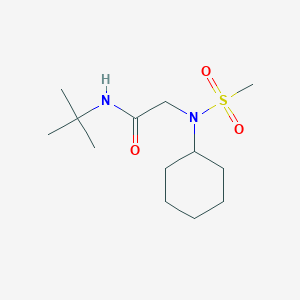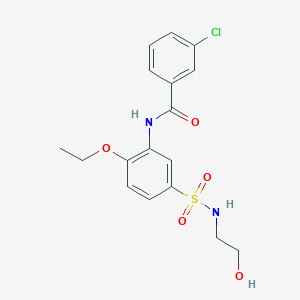
3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide involves the inhibition of various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines. Additionally, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide have been extensively studied. It has been shown to inhibit the growth of cancer cells and induce apoptosis by regulating the expression of various genes involved in cell cycle regulation and apoptosis. It also reduces the production of inflammatory cytokines and inhibits the activity of COX-2, which is involved in the production of prostaglandins. Additionally, it reduces oxidative stress and inflammation in the brain, which is involved in the pathogenesis of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide in lab experiments include its high purity, good yield, and well-established synthesis method. Additionally, it has been extensively studied for its potential therapeutic applications in various diseases, making it a promising candidate for further research. The limitations include its potential toxicity and the need for further studies to establish its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide. One direction is to further study its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its safety and efficacy in humans, including its pharmacokinetics and pharmacodynamics. Additionally, further studies are needed to understand its mechanism of action and optimize its synthesis method to yield a higher purity product with better yield.
Métodos De Síntesis
The synthesis of 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide involves the reaction of 3-chlorobenzoic acid with 2-aminoethanol to form 3-chlorobenzoyl ethanolamine. This intermediate is then reacted with 2-ethoxy-5-nitrobenzenesulfonamide to form the desired compound. The synthesis method has been optimized to yield a high purity product with good yield.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide have been extensively studied in various diseases. It has been shown to have anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
3-chloro-N-[2-ethoxy-5-(2-hydroxyethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-2-25-16-7-6-14(26(23,24)19-8-9-21)11-15(16)20-17(22)12-4-3-5-13(18)10-12/h3-7,10-11,19,21H,2,8-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEWXAWLWOXNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCO)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{2-ethoxy-5-[(2-hydroxyethyl)sulfamoyl]phenyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(tert-butyl)-N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719116.png)
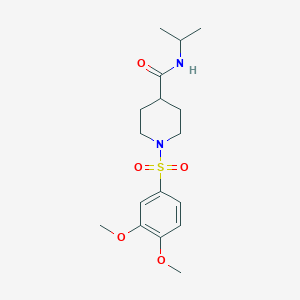

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719126.png)
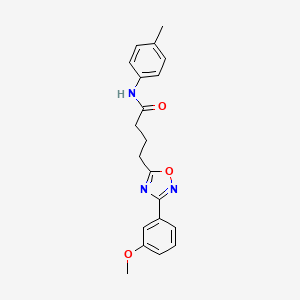
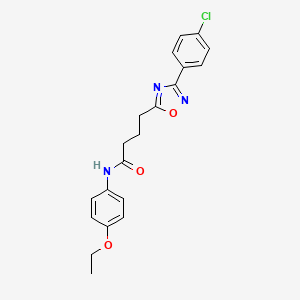
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719163.png)
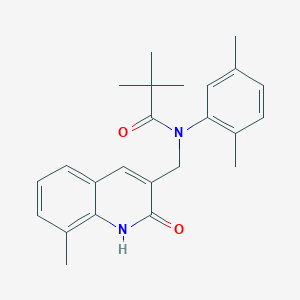
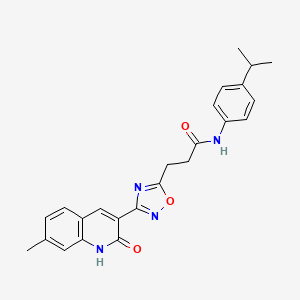

![N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B7719184.png)

